
4,6-Difluoroindoline
Overview
Description
4,6-Difluoroindoline is a fluorinated heterocyclic compound with the molecular formula C₈H₇F₂N and a molecular weight of 155.15 g/mol (CAS: 199526-98-2) . Structurally, it consists of a bicyclic indoline core (a benzene ring fused with a five-membered pyrrolidine ring) substituted with fluorine atoms at the 4- and 6-positions. This fluorine substitution enhances its lipophilicity and electronic stability, making it valuable in pharmaceutical and agrochemical research. The compound is typically synthesized via catalytic hydrogenation of 4,6-difluoroindole or through fluorination of indoline precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoroindoline typically involves the electrophilic fluorination of indole derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF₃OF) in a solvent such as chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO₃F) or Selectfluor, which leads to the formation of 3-fluoroindolines through conjugate addition of fluorine and methanol or water .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Amide and Carboxamide Coupling Reactions
4,6-Difluoroindoline-2-carboxylic acid serves as a precursor for bioactive amides. In antitubercular agent synthesis, coupling with adamantylamine yields N-(1-adamantyl)-4,6-difluoroindoline-2-carboxamide (9a ), showing MIC values of 0.33 μM against Mycobacterium tuberculosis (Fig. 1B) . Key findings:
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Reactivity : The 4,6-difluoro substitution enhances electrophilicity, facilitating nucleophilic attack at the 2-position.
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Solvent effects : DMF or THF improves coupling efficiency compared to DCM .
Fluorination and Radical Pathways
Radical-mediated difunctionalization reactions enable late-stage fluorination. For example:
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Visible-light photocatalysis : Alkyl radicals generated from N-hydroxyphthalimide esters add to this compound derivatives, forming γ-cyano alkenes via 1,5-HAT (Hydrogen Atom Transfer) .
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Electrophilic fluorination : this compound reacts with Selectfluor® under basic conditions to introduce trifluoromethyl groups at the 3-position (Fig. 1C) .
Mechanistic Insight :
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β-Fluoride elimination is critical in Pd-catalyzed pathways, as shown by control experiments excluding trifluoromethyl byproducts .
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Radical intermediates (e.g., M-98 ) oxidize to cations (M-99 ) before nucleophilic trapping, enabling diverse functionalization .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
4,6-Difluoroindoline has been extensively studied for its potential therapeutic applications:
- Antimycobacterial Activity: Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For instance, NITD-349, an analog of this compound, has shown promising results as a preclinical agent against multidrug-resistant tuberculosis (MDR-TB) with an MIC value of 0.012 μM .
- Antitumor Activity: The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
- Neuropharmacological Applications: this compound derivatives are being explored for their effects on M1 muscarinic receptors, which are implicated in cognitive functions. These compounds may help in treating neurodegenerative diseases like Alzheimer's .
Materials Science
In addition to its medicinal applications, this compound is valuable in materials science:
- Organic Electronics: The compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to form π-conjugated systems is crucial for developing materials with desirable electronic properties .
Case Studies
- Antitubercular Activity Study:
- Neuropharmacological Research:
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Material Development:
- Research into the use of difluoroindoline derivatives in OLED technology demonstrated enhanced performance due to their electronic properties .
Mechanism of Action
The mechanism of action of 4,6-Difluoroindoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can alter the electronic properties of the molecule, enhancing its reactivity and binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
The following table compares 4,6-Difluoroindoline with structurally related fluorinated indoles, indolines, and derivatives:
Key Comparisons
Fluorination Impact: this compound exhibits moderate lipophilicity and metabolic stability compared to 4,5,6,7-tetrafluoroindoline, which has higher electronegativity and rigidity due to additional fluorines . Mono-fluorinated compounds like 6-fluoroindole lack the synergistic electronic effects of dual fluorine substitution, reducing their binding affinity in enzyme inhibition studies .
Structural Derivatives :
- The 2,3-dione derivative of this compound (CAS: 126674-93-9) introduces ketone groups, increasing polarity and altering hydrogen-bonding capabilities. This makes it suitable for coordination chemistry or as a precursor in heterocyclic synthesis .
- 4,6-Dimethoxyindoline-2,3-dione replaces fluorine with methoxy groups, reducing electronegativity but enhancing steric effects, which can influence receptor selectivity in drug design .
Pharmacological Potential: Fluorinated indolines, including this compound, are explored as kinase inhibitors (e.g., BRD4) due to their ability to mimic ATP-binding motifs. Docking studies suggest fluorine atoms stabilize interactions with hydrophobic enzyme pockets . 4,5,6,7-Tetrafluoroindoline’s higher fluorine content may improve blood-brain barrier penetration but could also increase toxicity risks .
Biological Activity
4,6-Difluoroindoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at positions 4 and 6 of the indoline ring. This substitution enhances the compound's lipophilicity, which may improve its uptake by tumor cells compared to unsubstituted indoles. The molecular formula for this compound is , with a molecular weight of approximately 155.14 g/mol.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating several indole-2-carboxamide derivatives found that compounds containing the 4,6-difluoroindole nucleus showed IC50 values ranging from 2.34 to 9.06 μM against pediatric glioblastoma KNS42 cells . The following table summarizes the IC50 values for selected compounds:
Compound | Cell Line | IC50 (μM) | Activity |
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8a | KNS42 | 2.34 | Cytotoxic |
8c | KNS42 | 8.06 | Cytotoxic |
8f | KNS42 | 9.06 | Cytotoxic |
12c | KNS42 | 5.04 | Cytotoxic |
These findings indicate that modifications to the indole structure can significantly influence biological activity.
The mechanism by which this compound exerts its antitumor effects may involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer types, including glioblastoma and medulloblastoma.
- Interaction with Enzymes : Research indicates that derivatives like 5-bromo-4,6-difluoroindoline-2,3-dione act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism . This inhibition may lead to altered pharmacokinetics of co-administered drugs.
Case Studies
- Pediatric Glioblastoma : In a study involving pediatric glioblastoma cells (KNS42), compounds derived from this compound demonstrated significant cytotoxicity without affecting non-neoplastic human fibroblast cells (HFF1) . This selectivity suggests potential for developing targeted therapies with reduced side effects.
- Antitubercular Activity : Some derivatives have also been evaluated for their antitubercular properties. For example, NITD-349, a derivative of the indole scaffold incorporating the difluoro modification, was identified as a preclinical agent against multidrug-resistant tuberculosis (MDR-TB) .
Q & A
Basic Research Questions
Q. What are the foundational physicochemical properties of 4,6-Difluoroindoline, and how do they influence experimental design?
- Methodological Answer : Begin with computational modeling (e.g., DFT calculations) to predict properties like solubility, pKa, and electronic structure. Validate experimentally using techniques such as NMR (to confirm fluorine environments) and HPLC (for purity assessment). Compare results with structurally similar compounds (e.g., 4,5-Difluoroindoline ) to identify trends in fluorination effects. Ensure storage conditions align with stability data (e.g., inert atmosphere for labile intermediates) .
Q. How can researchers optimize synthetic routes for this compound while minimizing side-product formation?
- Methodological Answer : Use a factorial design approach to test variables (e.g., temperature, catalyst loading, solvent polarity). Monitor reaction progress via LC-MS to detect intermediates like 4-Amino-2,6-difluorobenzonitrile . Employ quenching studies to isolate and characterize side products (e.g., dihydroindole derivatives). Cross-reference synthetic protocols with analogous fluorinated indolines to identify scalable, high-yield pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Conduct meta-analysis of published datasets, focusing on confounding variables (e.g., assay conditions, cell line variability). Apply multivariate statistics to isolate structure-activity relationships (SAR). For example, discrepancies in IC50 values may arise from differential fluorine interactions with target proteins; validate via crystallography or molecular docking . Replicate key studies under controlled conditions to confirm reproducibility .
Q. How can researchers design robust mechanistic studies for this compound in catalytic applications?
- Methodological Answer : Use isotopic labeling (e.g., ²H or ¹⁹F NMR) to track reaction pathways. Pair kinetic studies (e.g., Eyring plots) with computational simulations (e.g., transition state analysis) to validate proposed mechanisms. Address uncertainty by comparing results across multiple substrates (e.g., variations in electron-withdrawing groups) . Document design limitations (e.g., solvent effects on fluorophilicity) to refine future hypotheses .
Q. What advanced analytical techniques are critical for characterizing this compound’s supramolecular interactions?
- Methodological Answer : Combine X-ray crystallography (for solid-state packing) with solution-state NOESY NMR to study conformational dynamics. Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets. Cross-validate findings via surface plasmon resonance (SPR) or cryo-EM if applicable. Address outliers by revisiting sample preparation (e.g., aggregation-prone fluorinated compounds) .
Q. Data Analysis and Interpretation
Q. How should researchers handle missing or ambiguous data in studies involving this compound?
- Methodological Answer : Apply multiple imputation techniques for missing data, ensuring transparency in assumptions. For ambiguous spectral assignments (e.g., overlapping fluorine signals), use 2D NMR (HSQC, HMBC) or high-resolution mass spectrometry (HRMS). Report uncertainties explicitly in figures and tables, adhering to journal guidelines for reproducibility .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate normality assumptions via Shapiro-Wilk tests and address heteroscedasticity with weighted least squares. For small datasets, employ Bayesian hierarchical models to reduce overfitting. Include sensitivity analyses to assess the impact of outliers .
Q. Synthesis of Existing Literature
Q. How can researchers systematically evaluate conflicting hypotheses about this compound’s reactivity?
- Methodological Answer : Develop a literature matrix categorizing studies by methodology (e.g., synthetic vs. computational), reaction conditions, and outcome measures. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for experimental validation . Use funnel plots to detect publication bias in existing datasets .
Q. Tables for Methodological Reference
Properties
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLRNYJYNJAJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585696 | |
Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199526-98-2 | |
Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199526-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-difluoro-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.